(4-methylcyclohexyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

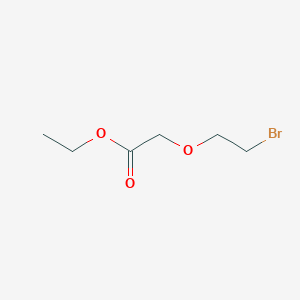

“(4-methylcyclohexyl)boronic acid” is a type of boronic acid with the CAS Number: 1350512-60-5 . It has a molecular weight of 142.01 and its IUPAC name is 4-methylcyclohexylboronic acid .

Synthesis Analysis

Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to synthesize borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The Inchi Code of “(4-methylcyclohexyl)boronic acid” is 1S/C7H15BO2/c1-6-2-4-7(5-3-6)8(9)10/h6-7,9-10H,2-5H2,1H3 .Chemical Reactions Analysis

Boronic acids, including “(4-methylcyclohexyl)boronic acid”, have been widely used in a range of organic reactions . They are used in the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” for labelling biological samples.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling . They could potentially be used for protein manipulation and modification in scientific research.

Separation Technologies

Boronic acids have been used in separation technologies . They could potentially be used in the separation of specific compounds in a mixture.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . They could potentially be used in the development of new drugs or treatments.

Biosensors

Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . Based on this unique property, boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” in the development of biosensors.

Glucose Monitoring

Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” in glucose monitoring applications.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” in the development of such polymers.

Mecanismo De Acción

Target of Action

The primary target of (4-methylcyclohexyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, (4-methylcyclohexyl)boronic acid interacts with its target through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium, in turn, undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by (4-methylcyclohexyl)boronic acid. This reaction enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting changes include the formation of new carbon–carbon bonds and the generation of a variety of organoboron reagents .

Pharmacokinetics

They are readily prepared and their properties can be tailored for application under specific conditions .

Result of Action

The molecular effect of (4-methylcyclohexyl)boronic acid’s action is the formation of new carbon–carbon bonds via the SM coupling reaction

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-methylcyclohexyl)boronic acid. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . Pinacol boronic esters, which include (4-methylcyclohexyl)boronic acid, are generally more stable and are often liquids or low melting solids .

Safety and Hazards

Direcciones Futuras

Boronic acids, including “(4-methylcyclohexyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (4-methylcyclohexyl)boronic acid can be achieved through a two-step process involving the reaction of 4-methylcyclohexylmagnesium bromide with boron trifluoride etherate followed by hydrolysis of the resulting boronate ester.", "Starting Materials": [ "4-methylcyclohexylmagnesium bromide", "boron trifluoride etherate", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 4-methylcyclohexylboronate ester by reacting 4-methylcyclohexylmagnesium bromide with boron trifluoride etherate in anhydrous ether at low temperature.", "Step 2: Hydrolysis of the boronate ester by adding water and sodium hydroxide to the reaction mixture, followed by heating to reflux to obtain (4-methylcyclohexyl)boronic acid." ] } | |

Número CAS |

1350512-60-5 |

Fórmula molecular |

C7H15BO2 |

Peso molecular |

142 |

Pureza |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.